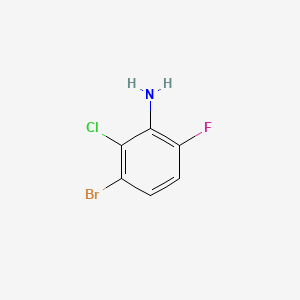

3-Bromo-2-chloro-6-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-chloro-6-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It has a molecular weight of 224.46 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H4BrClFN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a melting point of 61-62°C . The compound’s density is predicted to be 1.809±0.06 g/cm3 .Applications De Recherche Scientifique

Dielectric Properties : A study by Vyas and Vashisth (1988) investigated the dielectric absorption of various polar molecules, including bromo and fluoro substituted anilines, in benzene. This research is relevant for understanding the dielectric behavior of compounds like 3-Bromo-2-chloro-6-fluoroaniline, which can be crucial in applications like solvent polarity and molecular interactions in solutions (A. D. Vyas & V. M. Vashisth, 1988).

Crystal and Molecular Structure : Betz (2015) determined the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, providing insights into the structural properties of halogenated anilines. Such studies are vital for understanding the material properties and potential applications of these compounds in various fields (R. Betz, 2015).

Halogenometalates with Organic Cations : Research by Bentrup, Feist, and Kemnitz (1999) reviewed the structural chemistry and thermal behavior of halogenocomplexes, including fluoro, chloro, and bromo complexes. This study is relevant for understanding how this compound could potentially interact with metal ions, leading to applications in materials science and coordination chemistry (U. Bentrup, M. Feist, & E. Kemnitz, 1999).

Photochemical Behavior : Othmen and Boule (2000) studied the photochemical behavior of 2-halogenoanilines, including fluoro, chloro, and bromo derivatives. This research provides insights into the photostability and photodegradation pathways of compounds like this compound, which is important for their potential use in photochemical applications (K. Othmen & P. Boule, 2000).

Thermal Electron Attachment : A study by Wentworth, George, and Keith (1969) on thermal electron attachment to aliphatic fluoro, chloro, and bromo compounds can provide insights into the electron affinity and reactivity of this compound (W. Wentworth, R. George, & H. Keith, 1969).

Chemoselective Amination : Research by Stroup et al. (2007) on the chemoselective amination of halogenated pyridines, including 5-bromo-2-chloro-3-fluoropyridine, could be extrapolated to understand the reactivity of this compound in similar chemoselective reactions (Bryan W. Stroup, P. Szklennik, C. Forster, & M. Serrano-Wu, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-2-chloro-6-fluoroaniline is a halogenated aniline derivative . It is primarily used as a reagent in the Suzuki-Miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. The primary target of this compound is the organoboron reagent used in the Suzuki-Miyaura coupling .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagent in the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It plays a crucial role in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is instrumental in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Propriétés

IUPAC Name |

3-bromo-2-chloro-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLOEQLGHNXAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

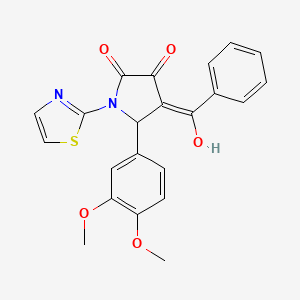

![8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2467306.png)

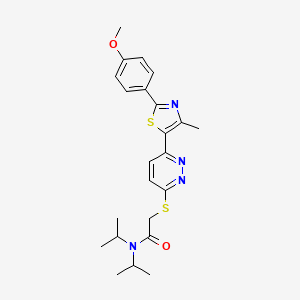

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)

![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)

![8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride](/img/structure/B2467317.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)

![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)

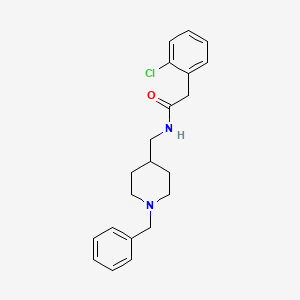

![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)

![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)